Methyl 3-[(3-chlorobenzoyl)amino]-3-(1-naphthyl)propanoate
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Overview
Description
“Methyl 3-[(3-chlorobenzoyl)amino]-3-(1-naphthyl)propanoate” is a chemical compound with the molecular formula C21H18ClNO3 . It has a molecular weight of 367.83 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H18ClNO3/c1-26-20(24)13-19(23-21(25)15-8-4-9-16(22)12-15)18-11-5-7-14-6-2-3-10-17(14)18/h2-12,19H,13H2,1H3,(H,23,25) .Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 367.83 .Scientific Research Applications
Synthesis and Catalysis :
- The synthesis of related naphthalene derivatives has been explored for various applications, such as the development of antihypertensive drugs and beta-blockers (Gransden, Roth, & Takahashi, 1983).
- Catalysis in alkylation reactions involving naphthalene derivatives like 1-(1-naphthyloxy)-2,3-epoxypropane, an intermediate in beta-blocker synthesis, demonstrates the role of these compounds in pharmaceutical ingredient production (Jovanovic et al., 2006).
Optical Resolution and Enantiomeric Purity :
- The preparation of single enantiomers of 2-naphthylalanine derivatives illustrates the importance of optical resolution in pharmaceutical synthesis (Boaz et al., 2005).
- Optical resolution of fluorosilane having an optically active amino group shows the advancement in synthesizing optically active silicon compounds (Kawachi, Maeda, Mitsudo, & Tamao, 1999).
Biological Activities and Applications :
- Amino acid derivatives containing naphthalene moieties have shown good antimicrobial activity against various pathogens, highlighting their potential in developing new antimicrobial agents (Mickevičienė et al., 2015).
- The synthesis of dodecyl 3-(2,2,6,6-tetramethylpiperidin-4-yl-amino) propanoate, a polymeric hindered amines light stabilizer, shows the application of similar compounds in materials science, particularly in enhancing light stability (Deng Yi, 2008).
Safety and Hazards
Properties
IUPAC Name |
methyl 3-[(3-chlorobenzoyl)amino]-3-naphthalen-1-ylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO3/c1-26-20(24)13-19(23-21(25)15-8-4-9-16(22)12-15)18-11-5-7-14-6-2-3-10-17(14)18/h2-12,19H,13H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBJINDNFCJKIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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